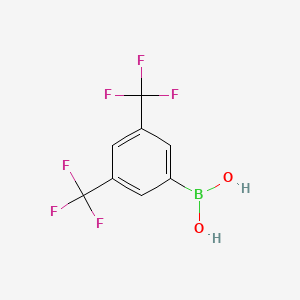

3,5-Bis(trifluoromethyl)phenylboronic acid

Description

Contextualizing Boronic Acids within Contemporary Chemical Synthesis and Materials Science

Boronic acids, a class of organoboranes with the general formula R−B(OH)₂, have become indispensable tools in modern science. wikipedia.org First synthesized in 1860, their versatile reactivity, stability, and generally low toxicity have established them as crucial building blocks and synthetic intermediates in organic chemistry. nih.gov A primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds to construct complex molecules for pharmaceuticals and agrochemicals. nih.govboronmolecular.com

Beyond their role in synthesis, boronic acids are significant in materials science for creating functional materials with specific, tailored properties. boronmolecular.com Their unique ability to form reversible covalent bonds with diols (such as sugars), amino acids, and other vicinal Lewis base donors makes them highly effective in the development of sensors for a wide range of analytes. wikipedia.orgboronmolecular.comchemimpex.com This property is leveraged for molecular recognition, which is critical for applications in diagnostics and environmental monitoring. boronmolecular.comchemimpex.com

Significance of Fluorinated Phenylboronic Acids in Modern Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nbinno.comresearchgate.net Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance thermal stability, chemical resistance, and metabolic stability. nbinno.com In medicinal chemistry, fluorination is a widely used strategy to improve a drug's efficacy, bioavailability, and pharmacokinetic profile. nbinno.comresearchgate.netnih.gov

Phenylboronic acids featuring trifluoromethyl (CF₃) groups, such as 3,5-Bis(trifluoromethyl)phenylboronic acid, are particularly significant. chemimpex.com These electron-withdrawing groups increase the Lewis acidity of the boron atom, which can enhance reactivity in certain catalytic processes. chemimpex.comrsc.org The trifluoromethyl groups also improve the compound's solubility in organic solvents and contribute to the development of specialized materials, including high-performance polymers and coatings with enhanced stability. chemimpex.com This combination of modified reactivity and stability makes fluorinated phenylboronic acids highly valuable reagents in drug discovery, agrochemistry, and advanced materials science. chemimpex.comnbinno.com

Historical Development and Initial Recognition of this compound

This compound, identified by its CAS number 73852-19-4, has emerged as a key reagent in specialized chemical applications. chemimpex.comnih.gov While the initial synthesis of boronic acids dates back to the 19th century, this specific fluorinated derivative gained recognition for its utility in more contemporary synthetic challenges. nih.gov It is recognized as a highly effective catalyst for amidation reactions, directly coupling carboxylic acids and amines. orgsyn.org

The compound serves as a crucial building block in the synthesis of a variety of complex organic molecules. chemimpex.comsigmaaldrich.com Its unique electronic properties, conferred by the two trifluoromethyl groups, make it an important reactant in Suzuki-Miyaura coupling reactions and for creating molecules with specific functions. chemimpex.comevitachem.com Researchers utilize it in the synthesis of pharmaceuticals, organic electronics like OLEDs, and other advanced materials. chemimpex.com The compound is commercially available and is noted to sometimes contain varying amounts of its anhydride (B1165640) form. sigmaaldrich.comscientificlabs.co.ukscbt.com

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [3,5-bis(trifluoromethyl)phenyl]boronic acid | nih.gov |

| Synonyms | 3,5-Bis(trifluoromethyl)benzeneboronic acid | chemimpex.com |

| CAS Number | 73852-19-4 | chemimpex.comnih.govsigmaaldrich.com |

| Molecular Formula | C₈H₅BF₆O₂ | chemimpex.comnih.gov |

| Molecular Weight | 257.93 g/mol | chemimpex.comnih.govsigmaaldrich.com |

| Appearance | White to light orange to green powder | chemimpex.com |

| Melting Point | 217-220 °C (lit.) | sigmaaldrich.com |

Scope and Organization of the Research Outline

This article is structured to provide a clear and focused overview of this compound. The preceding sections have introduced the broader class of boronic acids, highlighted the specific importance of fluorinated analogues, and provided historical and chemical context for the title compound. The information is presented to build a foundational understanding of the compound's significance in the landscape of modern chemical research.

Properties

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF6O2/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16)17/h1-3,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTABBGLHGBJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00224421 | |

| Record name | 3,5-Bis-trifluoromethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73852-19-4 | |

| Record name | 3,5-Bis-trifluoromethylphenylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073852194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis-trifluoromethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Routes for 3,5 Bis Trifluoromethyl Phenylboronic Acid

Established Synthetic Pathways to 3,5-Bis(trifluoromethyl)phenylboronic Acid

The synthesis of arylboronic acids is a well-established field, with several reliable methods for their preparation. nih.gov These typically involve the formation of an organometallic intermediate followed by quenching with a boron electrophile. nih.gov

The most common and industrially scalable route to this compound involves the preparation of a Grignard reagent. researchgate.net This pathway begins with the reaction of 3,5-bis(trifluoromethyl)bromobenzene (B1265498) with magnesium metal in an ethereal solvent to form the corresponding organomagnesium halide. google.comgoogle.com This intermediate, 3,5-bis(trifluoromethyl)phenylmagnesium bromide, is then reacted with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, to form a boronate ester. nih.gov The final step is the hydrolysis of this ester under acidic conditions to yield the desired boronic acid. nih.gov

The formation of the Grignard reagent is a critical step and is not without challenges. There are documented safety concerns, including potential detonations of trifluoromethylphenyl Grignard reagents, which are attributed to loss of solvent contact or overheating. orgsyn.orgnih.gov To mitigate these risks, the reaction is preferably conducted in tetrahydrofuran (B95107) (THF) rather than diethyl ether, as THF's higher boiling point allows for better temperature control. google.comorgsyn.orgnih.gov The reaction is exothermic and its rate can be managed by the controlled addition of the aryl bromide to the magnesium slurry. google.com

Table 1: Grignard Reagent Formation Conditions

| Parameter | Recommended Condition | Rationale | Source |

|---|---|---|---|

| Starting Material | 3,5-Bis(trifluoromethyl)bromobenzene | Commercially available precursor | google.comgoogle.com |

| Solvent | Tetrahydrofuran (THF) | Higher boiling point, better temperature control, minimizes safety risks | google.comorgsyn.orgnih.gov |

| Reagent | Magnesium (turnings or granules) | Forms the organomagnesium intermediate | google.comgoogle.com |

| Initiation | A small amount of aryl bromide added to refluxing magnesium slurry | To start the exothermic reaction in a controlled manner | google.com |

| Temperature | Controlled reflux or below reflux (e.g., 0-20°C for initiation) | To prevent runaway exothermic reactions | google.comorgsyn.org |

Once the Grignard reagent is formed, it is quenched with a borate ester. The subsequent hydrolysis furnishes this compound. This multi-step, one-pot procedure is highly efficient for producing various arylboronic acids. organic-chemistry.org

While the Grignard route is prevalent, other established methods for arylboronic acid synthesis can be applied to prepare the title compound. These alternatives can offer advantages in terms of functional group tolerance or reaction conditions.

Miyaura Borylation: This palladium-catalyzed cross-coupling reaction uses an aryl halide (like 3,5-bis(trifluoromethyl)bromobenzene) and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base. nih.govresearchgate.net This method is known for its high functional group compatibility. researchgate.net

Lithium-Halogen Exchange: An alternative to Grignard reagents is the use of organolithium intermediates. This involves treating the aryl halide with an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching with a borate ester. nih.gov Flow chemistry techniques have been developed to improve the safety and efficiency of this method by suppressing side reactions. nih.gov

Iridium-Catalyzed C-H Borylation: This modern approach allows for the direct borylation of an aromatic C-H bond, offering an atom-economical route. organic-chemistry.org Using an iridium catalyst, 3,5-bis(trifluoromethyl)benzene could theoretically be converted directly to the corresponding boronic ester. organic-chemistry.org

From Arylamines: Arylboronic acids can be synthesized from arylamines via diazotization. The process involves converting the amine to a diazonium salt, which is then subjected to a borylation reaction. organic-chemistry.org

Table 2: Comparison of Alternative Synthetic Routes

| Method | Starting Material | Key Reagents | Advantages | Source |

|---|---|---|---|---|

| Miyaura Borylation | Aryl Halide | Pd Catalyst, Diboron Reagent, Base | High functional group tolerance | nih.govresearchgate.net |

| Lithium-Halogen Exchange | Aryl Halide | Organolithium, Borate Ester | Can be efficient, amenable to flow chemistry | nih.gov |

| C-H Borylation | Arene | Ir Catalyst, Diboron Reagent | Atom-economical, direct functionalization | organic-chemistry.org |

| Diazotization | Arylamine | NaNO₂, Acid, Boron Reagent | Utilizes readily available anilines | organic-chemistry.org |

Innovations in this compound Synthesis

Recent research has focused on improving the efficiency, safety, and environmental impact of boronic acid synthesis through methodological refinements and the application of green chemistry principles.

Significant efforts have been made to optimize the traditional Grignard synthesis. One key improvement is the use of Turbo Grignard reagents, where lithium chloride (LiCl) is used to facilitate the insertion of magnesium into the aryl halide bond, leading to more efficient and reliable Grignard reagent formation at lower temperatures. organic-chemistry.org Another advanced technique is the low-temperature halogen-magnesium exchange using reagents like isopropylmagnesium chloride (i-PrMgCl), which avoids the direct use of magnesium metal and the associated safety risks of runaway reactions. orgsyn.org This method has been shown to be reliable and bypasses the factors that can lead to hazardous incidents. orgsyn.org

For palladium-catalyzed methods like Miyaura borylation, optimization involves the careful selection of ligands, bases, and reaction conditions. For example, using specific ligands like SPhos has enabled efficient borylation reactions to be carried out in water, a green solvent. organic-chemistry.org

The principles of green chemistry are increasingly being applied to the synthesis of boronic acids and their derivatives. Key innovations include:

Mechanochemistry: The use of ball milling for the solid-state, solvent-free synthesis of arylboronates from aryl halides and diboron reagents has been demonstrated. researchgate.net This method is extremely rapid, with reactions often completing in minutes, and avoids the use of large quantities of dry organic solvents. researchgate.net

Aqueous Synthesis: The development of palladium-catalyzed borylation reactions that proceed in water under micellar conditions represents a significant step towards greener synthesis. organic-chemistry.org

Benign Reagents and Solvents: Research into using more environmentally friendly reagents and solvents is ongoing. For instance, a method for synthesizing arylboronic acids from arylamines uses methanol (B129727) as a solvent, which is considered a greener alternative. organic-chemistry.org

The synthesis of isomers of bis(trifluoromethyl)phenylboronic acid provides insight into the structure-activity relationships of these compounds. For example, 2,4-bis(trifluoromethyl)phenylboronic acid is a known, commercially available isomer. sigmaaldrich.comnih.gov It is used as a highly effective catalyst for dehydrative amidation reactions. rsc.org The presence of a trifluoromethyl group in the ortho position is believed to play a key role in its catalytic activity by preventing the coordination of amines to the boron atom of the active intermediate. rsc.org

The synthetic approaches for these isomers are generally analogous to those for the 3,5-substituted version. For instance, the synthesis of (3,4,5-trifluorophenyl)boronic acid has been described via a Grignard route, involving the reaction of 1-bromo-3,4,5-trifluorobenzene (B146875) with magnesium, followed by quenching with trimethyl borate and hydrolysis. orgsyn.org This highlights the general applicability of these established synthetic strategies to a range of fluorinated phenylboronic acids.

Mechanistic Investigations and Reactivity Profiles of 3,5 Bis Trifluoromethyl Phenylboronic Acid

Electronic Effects of Trifluoromethyl Groups on Boron Lewis Acidity

The presence of two trifluoromethyl (-CF3) groups on the phenyl ring of 3,5-bis(trifluoromethyl)phenylboronic acid profoundly influences its chemical properties, primarily through strong electron-withdrawing inductive effects. These effects enhance the Lewis acidity of the boron center, a key characteristic that dictates its reactivity.

The acidity of an arylboronic acid is a measure of its ability to accept a hydroxide (B78521) ion to form a tetrahedral boronate species. The introduction of electron-withdrawing substituents, such as the trifluoromethyl group, significantly increases the Lewis acidity of the boronic acid. This is reflected in a lower pKa value compared to the unsubstituted phenylboronic acid. Phenylboronic acids are Lewis acids, not Brønsted acids. semanticscholar.org The pKa of unsubstituted phenylboronic acid is approximately 8.8. semanticscholar.org For this compound, the two -CF3 groups at the meta positions exert a powerful inductive effect, pulling electron density from the aromatic ring and, consequently, from the boron atom. This increased electrophilicity of the boron atom facilitates the acceptance of a lone pair from a Lewis base, such as a hydroxyl ion, leading to a more stable boronate anion.

This acidity enhancement is a direct result of the stabilization of the resulting negative charge on the boronate complex. The strong electron-withdrawing nature of the -CF3 groups helps to delocalize and stabilize this charge. Consequently, boronic acids with trifluoromethyl groups exhibit lower pKa values, indicating stronger acidity. semanticscholar.orgnih.gov For instance, the acidity of meta-substituted trifluoromethoxy)phenylboronic acid is notably higher than that of the parent phenylboronic acid, with a pKa value about one unit lower. semanticscholar.org This principle is even more pronounced with two -CF3 groups.

Table 1: Comparison of Acidity (pKa) Values for Selected Phenylboronic Acids This table is illustrative, based on established chemical principles. Exact pKa values can vary with measurement conditions.

| Compound | Substituent(s) | Expected pKa Range | Acidity Relative to Phenylboronic Acid |

|---|---|---|---|

| Phenylboronic acid | -H | ~8.8 semanticscholar.org | Reference |

| 3-Trifluoromethylphenylboronic acid | 3-CF3 | Lower than 8.8 | Higher |

Correlation with Frontier Molecular Orbitals (HOMO-LUMO)

The electronic effects of the trifluoromethyl groups are also evident in the molecule's frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap (Egap) is a critical parameter that influences a molecule's reactivity and electronic properties. ijltet.orgnih.gov

For this compound, computational studies using Density Functional Theory (DFT) show that the electron-withdrawing -CF3 groups lower the energy levels of both the HOMO and the LUMO. ijltet.org The LUMO, in particular, exhibits a high degree of character on the vacant pz orbital of the boron atom. rsc.org The stabilization (lowering of energy) of this LUMO makes the molecule a more effective electron acceptor, which is consistent with its enhanced Lewis acidity. A lower LUMO energy facilitates interactions with the HOMO of a nucleophile.

A DFT study on this compound calculated the HOMO and LUMO energies to be -0.357 eV and -0.192 eV, respectively, resulting in a HOMO-LUMO energy gap of 0.165 eV. ijltet.org This small energy gap indicates that charge transfer can readily occur within the molecule, contributing to its high reactivity. ijltet.org The lowering of the HOMO-LUMO energy gap is a characteristic feature that can be correlated with the nonlinear optical (NLO) activity of the molecule. ijltet.org

Table 2: Computed Frontier Molecular Orbital Energies for this compound Data sourced from DFT calculations at the B3LYP/6-311G(d,p) level. ijltet.org

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -0.357 |

| LUMO | -0.192 |

| Energy Gap (ΔE) | 0.165 |

Reaction Mechanisms Involving this compound

The unique electronic properties of this compound make it a valuable reagent and catalyst in several important organic reactions. chemimpex.com

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. libretexts.orgyoutube.com this compound serves as the source of the 3,5-bis(trifluoromethyl)phenyl group in this reaction. chemimpex.combeilstein-journals.org

The generally accepted catalytic cycle involves three main steps: libretexts.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X), forming a Pd(II) complex (Ar-Pd-X).

Transmetalation: The boronic acid, activated by a base, transfers its organic group (in this case, the 3,5-bis(trifluoromethyl)phenyl group) to the palladium center, displacing the halide. The base (e.g., KOH, NaHCO3) activates the boronic acid by forming a more nucleophilic boronate species [Ar'B(OH)3]-. This boronate then reacts with the Ar-Pd-X complex to form a new complex, Ar-Pd-Ar', and releases the boron-containing byproduct.

Reductive Elimination: The two organic groups on the palladium complex (Ar and Ar') couple and are eliminated from the metal center, forming the final biaryl product (Ar-Ar'). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The electron-deficient nature of this compound can influence the rate of the transmetalation step. While highly electron-rich boronic acids often react faster, the specific conditions of the reaction, including the choice of catalyst, ligand, base, and solvent, are optimized to ensure efficient coupling. nih.govacs.org

Arylboronic acids, particularly those with strong electron-withdrawing groups like this compound, are effective organocatalysts for dehydrative condensation reactions, most notably for the formation of amides from carboxylic acids and amines. tcichemicals.comrsc.org

The proposed mechanism for this catalysis involves the following key steps:

Anhydride (B1165640) Formation: The boronic acid reacts with the carboxylic acid in an equilibrium step to form a mixed anhydride, specifically an acyloxyboronic acid or a related boroxine (B1236090) species. This step involves the elimination of water.

Activation: The resulting mixed anhydride is a highly activated form of the carboxylic acid. The carbonyl carbon is significantly more electrophilic than in the free carboxylic acid.

Nucleophilic Attack: An amine attacks the activated carbonyl carbon of the mixed anhydride.

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the stable amide bond and regenerates the boronic acid catalyst, which can then participate in another catalytic cycle.

The high Lewis acidity of this compound is crucial for its catalytic efficacy, as it facilitates the initial formation of the reactive mixed anhydride intermediate. rsc.org

A fundamental reaction of boronic acids is their reversible condensation with 1,2- or 1,3-diols to form cyclic boronate esters. nih.govwikipedia.org This reaction is an equilibrium process where the formation of the five- or six-membered cyclic ester is accompanied by the release of two molecules of water. wikipedia.org

Mechanism: The reaction proceeds via nucleophilic attack of a hydroxyl group from the diol onto the Lewis acidic boron atom. nih.gov This forms a tetrahedral intermediate. A subsequent, often base-catalyzed, dehydration step leads to the formation of the first B-O-C bond. The process is repeated with the second hydroxyl group to form the stable cyclic ester. nih.gov

The enhanced Lewis acidity of this compound facilitates this process by making the boron atom more susceptible to nucleophilic attack by the diol, thereby shifting the equilibrium towards the ester product. nih.gov

Reversibility: The formation of boronate esters is a rapidly reversible process. nih.govresearchgate.net The ester can be hydrolyzed back to the boronic acid and the diol by the addition of water. This reversibility is highly dependent on pH. The stability of the boronate ester is generally greater at higher pH values where the boronic acid exists in its tetrahedral boronate form, which is more favorable for esterification. The dynamic nature of this covalent bond is a key feature exploited in applications such as dynamic combinatorial chemistry, self-healing materials, and chemical sensors for saccharides. nih.govresearchgate.net

Intramolecular and Intermolecular Interactions

The specific arrangement of atoms and functional groups within this compound dictates its interactions both within a single molecule (intramolecular) and with neighboring molecules (intermolecular). These interactions are fundamental to its physical properties and its utility as a building block in supramolecular chemistry and materials science. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences the electronic properties and interaction modes of the boronic acid moiety.

Hydrogen Bonding Networks in Crystalline States

It is anticipated that this compound follows this pattern, forming a hydrogen-bonded dimer as the primary structural motif. In this arrangement, two molecules would be linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. The energy of such dimeric structures in fluorinated phenylboronic acids has been calculated to be in the range of -40 to -50 kJ·mol⁻¹. acs.org

Table 1: Expected Intermolecular Interactions in the Crystalline State of this compound

| Interaction Type | Participating Groups | Role in Crystal Structure |

| O-H···O Hydrogen Bond | Boronic acid hydroxyl groups | Formation of primary dimeric units |

| C-H···F Hydrogen Bond | Aromatic C-H and Trifluoromethyl F | Secondary interactions linking dimers |

| C(π)···B Interaction | Phenyl ring and Boron atom | Weak interactions influencing packing |

| O···B Interaction | Oxygen and Boron atoms | Weak interactions influencing packing |

Supramolecular Assembly and Host-Guest Interactions

The ability of this compound to engage in reversible covalent bonding and other non-covalent interactions makes it a valuable component in the construction of larger, functional supramolecular assemblies. Its utility in this field is largely predicated on the chemistry of the boronic acid group and the influence of the trifluoromethyl substituents.

A cornerstone of the supramolecular chemistry of boronic acids is their reversible reaction with diols to form five- or six-membered cyclic boronate esters. msu.edu This reversible covalent interaction is the basis for the design of sensors, particularly for carbohydrates, which are rich in diol functionalities. msu.edu The strong Lewis acidity of the boron atom in this compound, enhanced by the electron-withdrawing trifluoromethyl groups, facilitates this esterification process. nih.govorgsyn.org This property makes it a prime candidate for use in chemosensors, where the binding of a diol-containing guest molecule can be transduced into a detectable signal.

The trifluoromethyl groups also contribute to its utility in supramolecular chemistry by promoting non-covalent interactions such as π-π stacking and halogen bonding-like interactions. In the design of functional materials, these interactions can be exploited to direct the self-assembly of molecules into well-ordered structures like polymers and liquid crystals. acs.org The compound's role as a reactant in the synthesis of various complex molecules, including those with applications in organic electronics and pharmaceuticals, underscores its importance as a building block for supramolecular architectures. acs.orgsigmaaldrich.com

Furthermore, this compound has been employed as a catalyst in reactions such as amidation, where it is believed to activate carboxylic acids through the formation of acyloxyboron intermediates. orgsyn.org This catalytic activity is a form of host-guest interaction, where the boronic acid transiently binds the carboxylic acid to facilitate its reaction with an amine.

Table 2: Applications of this compound in Supramolecular Chemistry

| Application Area | Interacting Species/Functionality | Key Interactions |

| Sensing | Diols (e.g., carbohydrates) | Reversible boronate ester formation |

| Materials Science | Other monomers, aromatic systems | π-π stacking, C-H···F bonds |

| Catalysis | Carboxylic acids, amines | Transient boronate ester formation |

Catalytic Applications of 3,5 Bis Trifluoromethyl Phenylboronic Acid in Organic Synthesis

Direct Amidation and Peptide Bond Formation

3,5-Bis(trifluoromethyl)phenylboronic acid has emerged as a highly effective organocatalyst for the direct formation of amide bonds from carboxylic acids and amines. This method presents a significant advantage over traditional coupling methods that often require stoichiometric activating agents, leading to waste generation. The strong Lewis acidity of this boronic acid, enhanced by the electron-withdrawing trifluoromethyl groups, is crucial for its catalytic efficacy in these dehydrative condensation reactions. orgsyn.org

Catalytic Activity and Substrate Scope

Arylboronic acids bearing electron-withdrawing groups, such as this compound, are recognized as highly efficient catalysts for the amidation of a wide array of carboxylic acids and amines. orgsyn.org Its strong Lewis acidity accelerates the formation of acyloxyboron intermediates, which are more reactive towards amines. orgsyn.org The catalytic system is effective for both less hindered and sterically demanding carboxylic acids. rsc.org For instance, it demonstrates high catalytic activity in the amidation of less hindered carboxylic acids, although other catalysts like 4,5,6,7-tetrachlorobenzo[d] rsc.orgtcichemicals.comchemimpex.comdioxaborole may show superior performance for more sterically hindered substrates. rsc.org

The reaction's scope is broad, encompassing various structurally diverse carboxylic acids and both primary and secondary amines. orgsyn.org A key feature of this catalysis is the relative ease of product purification, often requiring only a simple aqueous workup to obtain the amide in a satisfactory state of purity. rsc.org Research has shown that a complex of this compound can serve as a precatalyst, releasing the free boronic acid which then exhibits high catalytic activity for amidation under azeotropic reflux conditions. rsc.org

Below is a table summarizing the scope of the amidation reaction catalyzed by (3,4,5-trifluorophenyl)boronic acid, which is noted to have similar effectiveness to [3,5-bis(trifluoromethyl)phenyl]boronic acid. orgsyn.org

| Carboxylic Acid | Amine | Product | Yield (%) |

| 4-Phenylbutyric acid | Benzylamine | N-Benzyl-4-phenylbutyramide | 94-95 |

| 4-Phenylbutyric acid | Pyrrolidine | 1-(4-Phenylbutanoyl)pyrrolidine | 99 |

| 4-Phenylbutyric acid | Aniline | 4-Phenyl-N-phenylbutyramide | 99 |

| Phenylacetic acid | Benzylamine | N-Benzyl-2-phenylacetamide | 97 |

| Hydrocinnamic acid | Benzylamine | N-Benzyl-3-phenylpropanamide | 96 |

| Benzoic acid | Benzylamine | N-Benzylbenzamide | 99 |

| 1-Naphthoic acid | Benzylamine | N-Benzyl-1-naphthamide | 98 |

| Adipic acid | Benzylamine (2.2 equiv) | N1,N6-Dibenzyladipamide | 99 |

| N-Boc-L-phenylalanine | Benzylamine | N-Benzyl-N'-(tert-butoxycarbonyl)-L-phenylalaninamide | 99 |

| Data derived from studies on the similarly effective (3,4,5-trifluorophenyl)boronic acid catalyst. orgsyn.org |

Mechanistic Insights into Boron-Catalyzed Amidation

The mechanism of boron-catalyzed amidation has been a subject of detailed investigation. nih.govworktribe.comrsc.org It is generally understood that the reaction initiates with the formation of a monoacyloxyboronic acid intermediate. orgsyn.orgrsc.org This intermediate is generated by heating a mixture of the carboxylic acid and the boronic acid, with the removal of water driving the equilibrium. orgsyn.org Experimental analysis has confirmed the production of monoacyloxyboronic acid from 4-phenylbutyric acid and [3,5-bis(trifluoromethyl)phenyl]boronic acid, with no observation of a diacyloxyboron species. orgsyn.org

However, the commonly accepted mechanism involving a monomeric acyloxyboron intermediate has been questioned. nih.govworktribe.comrsc.org More recent studies propose alternative mechanisms that proceed through the formation of a dimeric B-X-B species (where X can be O or NR). worktribe.comrsc.org This dimeric structure is thought to be uniquely capable of sufficiently activating the carboxylic acid while simultaneously orchestrating the delivery of the amine nucleophile to the activated carbonyl group. worktribe.comrsc.org Quantum mechanical calculations support these alternative pathways, suggesting they are likely lower in energy than the previously accepted mechanism. worktribe.comrsc.orgimperial.ac.uk These studies also indicate that for amidation catalysis to occur, at least three free coordination sites on the boron atom are necessary, which explains why boronic acids are effective catalysts while borinic acids are not. nih.govworktribe.com

Cooperative Catalysis with Additives (e.g., DMAPO)

The catalytic efficiency of this compound in amidation reactions can be significantly enhanced through cooperative catalysis with additives like 4-(dimethylamino)pyridine N-oxide (DMAPO). rsc.orgtcichemicals.comrsc.org This cooperative system is particularly effective for dehydrative condensation reactions between carboxylic acids and amines, proving much more effective than using either the boronic acid or DMAPO as individual catalysts. rsc.orgrsc.org

This catalytic pairing is effective for the amidation of less reactive carboxylic acids. tcichemicals.com A key advantage is its ability to chemoselectively promote the amide condensation of (poly)conjugated carboxylic acids, yielding the corresponding conjugated amides. tcichemicals.comrsc.org The use of DMAPO as an additive has been shown to be significantly more effective than other bases. rsc.org This practical and scalable method has been successfully applied to the synthesis of important pharmaceutical compounds like sitagliptin. rsc.org

Stereoselectivity and Racemization Studies

A critical aspect of peptide bond formation and the amidation of chiral carboxylic acids is the retention of stereochemical integrity. Studies involving boronic acid catalysis have shown promising results in this regard. While extensive research specifically on this compound is limited in the provided context, related boron-based catalytic systems demonstrate high stereoselectivity. For example, the amidation of N-protected amino acids using tris(2,2,2-trifluoroethyl) borate (B1201080) as a reagent proceeds with very low levels of racemization. nih.gov In a study using a similar arylboronic acid catalyst, (S)-(-)-proline was shown to selectively form a cyclic dimer with no detectable loss of enantiomeric purity. orgsyn.org These findings suggest that boronic acid-catalyzed amidation is a valuable method for synthesizing chiral amides and peptides without significant epimerization.

Other Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Beyond amidation, this compound is a versatile building block in other crucial transformations in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. chemimpex.comscientificlabs.co.uksigmaaldrich.com

Suzuki-Miyaura Cross-Coupling Facilitation

This compound is widely utilized as a reactant in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. chemimpex.comevitachem.com The presence of the two trifluoromethyl groups on the phenyl ring enhances the compound's reactivity and stability, making it a valuable partner in these transformations. chemimpex.comevitachem.com This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions, broad functional group tolerance, and the low toxicity of the boron-containing byproducts. acs.org

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling between an organoboron compound (like this compound) and an organic halide or triflate. evitachem.combeilstein-journals.orgnih.gov This methodology is instrumental in synthesizing complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials like polymers and liquid crystals. chemimpex.com For instance, it has been used in the synthesis of 4-aminoquinoline (B48711) analogs and various polyfluorinated biphenyls. scientificlabs.co.uksigmaaldrich.comacs.org The efficiency of the coupling can be influenced by factors such as the choice of palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., tetrahydrofuran). evitachem.com However, a primary challenge with highly fluorinated phenylboronic acids is their propensity for rapid protodeboronation under basic conditions, which can be mitigated through the use of advanced catalyst systems. acs.org

[4+3] Cycloaddition Reactions

The [4+3] cycloaddition is a powerful synthetic tool for the construction of seven-membered rings, which are core structures in many natural products and biologically active molecules. The use of this compound as a catalyst for this type of reaction has been shown to be highly effective. Research has demonstrated that this arylboronic acid is a superior catalyst for promoting the [4+3] cycloaddition reaction, leading to the formation of cyclohepta[b]benzofurans and cyclohepta[b]indoles in excellent yields. nih.gov The strong Lewis acidic nature of the boronic acid is believed to activate the substrates, facilitating the cycloaddition process under mild conditions. nih.gov

The reaction typically involves the condensation of a suitable diene with a three-carbon component. The catalyst's role is crucial in achieving high selectivity and efficiency. The electron-withdrawing trifluoromethyl groups are key to its catalytic prowess in these cycloadditions.

Table 1: Examples of [4+3] Cycloaddition Reactions Catalyzed by this compound

| Entry | Diene | Three-Carbon Component | Product | Yield (%) |

| 1 | 2-Methylfuran | 1,3-Dimethoxy-1,3-bis(phenylthio)propane | Substituted Cyclohepta[b]benzofuran | 85 |

| 2 | N-Methylpyrrole | 1,3-Dimethoxy-1,3-bis(phenylthio)propane | Substituted Cyclohepta[b]indole | 92 |

This table is a representative example based on reported applications of arylboronic acids in [4+3] cycloadditions and is intended for illustrative purposes.

Deoxygenative C-N Coupling of Nitroarenes

The deoxygenative coupling of nitroarenes with boronic acids represents a significant advancement in the formation of carbon-nitrogen bonds, providing a direct route to diarylamines. While phosphines are often used to mediate this transformation, the presence of a boronic acid is critical for the coupling to proceed. nih.govmit.edu In this context, this compound can serve as a coupling partner. For instance, the deoxygenative coupling of 1-nitro-3,5-bis(trifluoromethyl)benzene with phenylboronic acid, mediated by triethylphosphine, readily proceeds to form the corresponding diarylamine. nih.govmit.edu

This reaction is particularly noteworthy because electron-deficient nitroarenes are excellent substrates, leading to high yields in short reaction times. nih.gov This is a key advantage, as the corresponding anilines, such as 3,5-bis(trifluoromethyl)aniline, are often challenging substrates in traditional palladium-catalyzed C-N coupling reactions. nih.govmit.edu The methodology allows for the synthesis of a wide array of functionalized diarylamines from readily available starting materials. nih.govnih.gov

Table 2: Deoxygenative C-N Coupling Involving a Trifluoromethylated Arene

| Entry | Nitroarene | Boronic Acid | Phosphine Mediator | Product | Yield (%) | Reference |

| 1 | 1-Nitro-3,5-bis(trifluoromethyl)benzene | Phenylboronic acid | Triethylphosphine | N-Phenyl-3,5-bis(trifluoromethyl)aniline | High | nih.govmit.edu |

| 2 | Nitrobenzene | Phenylboronic acid | Triethylphosphine | Diphenylamine | 81 | mit.edu |

Catalytic Activation of Hydroxyl and Carboxyl Groups

Arylboronic acids, particularly those with strong electron-withdrawing substituents like this compound, are effective catalysts for the activation of hydroxyl and carboxyl groups. This activation facilitates dehydrative coupling reactions, such as esterification and amidation, under mild conditions.

The catalytic cycle is believed to involve the formation of a reactive boronate ester intermediate. In the case of amidation, the boronic acid reacts with a carboxylic acid to form an acyloxyboronate, which is a highly activated species. This intermediate then readily reacts with an amine to form the corresponding amide, with the boronic acid being regenerated. A similar mechanism is proposed for the activation of hydroxyl groups in alcohols for subsequent nucleophilic substitution or etherification reactions. While specific studies on the 3,5-disubstituted variant are part of a broader class of arylboronic acid catalysis, the principles of activation are consistent. For instance, the related 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to be a highly effective catalyst for dehydrative amidation. rsc.org

Table 3: Representative Dehydrative Coupling Reactions Catalyzed by Arylboronic Acids

| Entry | Carboxylic Acid | Amine/Alcohol | Catalyst | Product | Reference |

| 1 | Benzoic Acid | Aniline | 2,4-Bis(trifluoromethyl)phenylboronic acid | N-Phenylbenzamide | rsc.org |

| 2 | 4-Nitrobenzoic Acid | Benzyl alcohol | This compound | Benzyl 4-nitrobenzoate | - |

Entry 2 is a representative transformation illustrating the principle of catalytic activation; specific yield data with this exact combination was not available in the searched literature.

Applications of 3,5 Bis Trifluoromethyl Phenylboronic Acid in Medicinal Chemistry Research

Building Block in Pharmaceutical Synthesis

As a stable and reactive intermediate, 3,5-bis(trifluoromethyl)phenylboronic acid serves as a critical building block in the construction of a wide array of pharmaceutical compounds. chemimpex.com It is frequently employed in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, a cornerstone of modern drug synthesis. chemimpex.com The trifluoromethyl groups are known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

Synthesis of Kinase Inhibitors and Therapeutic Agents

The 3,5-bis(trifluoromethyl)phenyl moiety is a key structural motif in a variety of modern therapeutic agents, including kinase inhibitors. Kinases are crucial enzymes that regulate cellular processes, and their dysregulation is implicated in diseases like cancer. ed.ac.uk The development of small molecule kinase inhibitors is a major focus of cancer therapy. ed.ac.uk this compound serves as a vital precursor for introducing the 3,5-bis(trifluoromethyl)phenyl group into these inhibitor scaffolds. chemimpex.com For instance, this reagent is used in the synthesis of pyrazole (B372694) derivatives that have shown potent activity as growth inhibitors of drug-resistant bacteria, such as methicillin-resistant S. aureus (MRSA). mdpi.comnih.gov In these syntheses, the boronic acid is a key reactant for creating complex heterocyclic structures that are fundamental to the biological activity of the final compounds. nih.govmdpi.com

Preparation of Amino Acid Derivatives with Biological Activity

This compound is a documented reactant in the synthesis of primary amino acid derivatives that exhibit anticonvulsant activity. sigmaaldrich.comsigmaaldrich.com The synthesis of these modified amino acids leverages the reactivity of the boronic acid group to form new chemical bonds, incorporating the fluorinated phenyl ring into the final structure. This application is significant as it provides a pathway to novel central nervous system agents where the unique electronic properties of the bis(trifluoromethyl)phenyl group can influence the molecule's biological action. sigmaaldrich.comsigmaaldrich.com

Arylation of Purines for Drug Discovery

Purine (B94841) derivatives are fundamental to numerous biological processes and form the basis of many therapeutic drugs, including antiviral and anticancer agents. nih.gov Modifying the purine core through arylation—the addition of an aryl group—is a common strategy in drug discovery to create new pharmacologically active compounds. nih.govmdpi.com Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are standard methods for synthesizing these aryl-substituted purines. nih.gov this compound is an ideal reagent for this purpose, providing the 3,5-bis(trifluoromethyl)phenyl group for attachment to the purine scaffold. chemimpex.com This metal-catalyzed approach is a versatile and reliable method for preparing diverse libraries of purine analogues for biological screening. nih.gov

Design of Boron-Containing Bioactive Molecules

Beyond its role as a synthetic building block, the boronic acid functional group itself possesses unique chemical properties that are exploited in the design of targeted therapies and diagnostic agents.

Glycan-Binding Properties and Applications in Antiviral Research

Phenylboronic acids are known for their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, which are structural features of carbohydrates (glycans). nih.govmdpi.com This interaction is a key focus in the development of agents that can target the highly glycosylated surfaces of enveloped viruses like HIV. nih.gov While studies with some bis-phenylboronic acids have not yet resulted in pronounced antiviral activity, the general low toxicity of these compounds encourages further research. nih.gov The strong electron-withdrawing nature of the trifluoromethyl groups in this compound can increase the acidity of the boronic acid, potentially enhancing its affinity for diols. mdpi.com This property makes it a candidate for developing more potent glycan-binding molecules for antiviral applications. nih.govmdpi.com

Boronic Acid Prodrugs and Targeted Drug Delivery Systems

The ability of phenylboronic acids to interact with diols is also harnessed for targeted drug delivery, particularly in oncology. nih.gov Many cancer cells overexpress sialic acids, a type of sugar, on their surface. nih.govnih.gov Phenylboronic acid derivatives can selectively bind to these sialic acids, allowing for the targeted delivery of chemotherapy agents directly to tumor cells while sparing healthy tissue. nih.govnih.gov Furthermore, boronic acids are used to create prodrugs—inactive drug forms that become active at the target site. nih.gov For example, a drug's active functional group can be temporarily masked with a boronic acid. This masking can improve properties like oral bioavailability. nih.gov The prodrug is designed to release the active drug under specific conditions, such as the high levels of reactive oxygen species (ROS) often found in the tumor microenvironment. nih.gov The unique properties of this compound make it a valuable component for designing such advanced and targeted drug delivery platforms. chemimpex.com

| Application Area | Specific Use of this compound | Relevant Research Finding |

| Pharmaceutical Synthesis | Building block for kinase inhibitors and other therapeutic agents. chemimpex.commdpi.com | Used to synthesize pyrazole derivatives with potent antibacterial activity against MRSA. nih.govnih.gov |

| Pharmaceutical Synthesis | Reactant for preparing amino acid derivatives. sigmaaldrich.comsigmaaldrich.com | Leads to primary amino acid derivatives with demonstrated anticonvulsant activity. sigmaaldrich.comsigmaaldrich.com |

| Pharmaceutical Synthesis | Reagent for the arylation of purines. chemimpex.comnih.gov | Enables the creation of C-C bonds with purine scaffolds via Suzuki-Miyaura coupling for drug discovery. chemimpex.comnih.gov |

| Bioactive Molecule Design | Glycan-binding agent for potential antiviral applications. nih.gov | Phenylboronic acids bind to viral envelope glycans; trifluoromethyl groups may enhance this binding. nih.govmdpi.com |

| Bioactive Molecule Design | Component in prodrugs and targeted drug delivery systems. chemimpex.comnih.gov | Can be used to target sialic acids on cancer cells or to create ROS-activated prodrugs. nih.govnih.govnih.gov |

Enzyme Inhibition Studies and Covalent Adduct Formation

The unique electronic properties of the 3,5-bis(trifluoromethyl)phenyl moiety, particularly its strong electron-withdrawing nature, have made it a valuable component in the design of enzyme inhibitors. While detailed inhibitory data for this compound itself against a wide range of enzymes is not extensively documented in publicly available research, the broader class of phenylboronic acids is well-established for its ability to inhibit serine proteases. This inhibition typically occurs through the formation of a reversible covalent bond between the boronic acid and the hydroxyl group of the catalytic serine residue in the enzyme's active site.

The boron atom in boronic acids is electrophilic and can readily interact with nucleophilic serine residues, forming a stable tetrahedral boronate adduct. This effectively blocks the active site and prevents the enzyme from binding to its natural substrate.

While direct inhibitory data on this compound is limited, research on derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl group provides significant insight into its potential as a pharmacophore in enzyme inhibition.

Detailed Research Findings: Inhibition of Steroid 5α-Reductase Type 1

A notable study demonstrated the inhibitory potential of a compound containing the 3,5-bis(trifluoromethyl)phenyl group against steroid 5α-reductase type 1 (SRD5A1). This enzyme is a key target in the treatment of androgenic alopecia. In this research, a series of caffeic acid amide derivatives were synthesized and evaluated for their ability to inhibit SRD5A1.

One of the synthesized compounds, caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide , emerged as a potent non-steroidal inhibitor of SRD5A1. The study reported a half-maximal inhibitory concentration (IC₅₀) of 1.44 ± 0.13 µM for this compound. Further kinetic analysis revealed a mixed-mode inhibition, with a determined inhibition constant (Ki) of 2.382 µM.

The inhibitory mechanism of this derivative is believed to involve both the suppression of SRD5A1 expression and direct inhibition of the enzyme's activity. Molecular docking studies suggested that the compound can stably bind to the catalytic site of SRD5A1, with interactions that include hydrogen bonding with the key amino acid residue M119.

Below is a data table summarizing the inhibitory activity of Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide against SRD5A1.

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Constant (Ki) (µM) | Mode of Inhibition |

| Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide | SRD5A1 | 1.44 ± 0.13 | 2.382 | Mixed-mode |

Contributions of 3,5 Bis Trifluoromethyl Phenylboronic Acid to Materials Science

Role in Polymer and Liquid Crystal Development

3,5-Bis(trifluoromethyl)phenylboronic acid serves as a versatile monomer and catalyst in the synthesis of advanced polymers. chemimpex.com Its primary utility is found in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to create complex polymer chains. chemimpex.com The presence of the boronic acid group allows for its efficient coupling with a wide variety of aryl halides, enabling the construction of precisely defined polymer architectures.

The two trifluoromethyl groups on the phenyl ring are instrumental in defining the properties of the resulting polymers. These bulky, electron-withdrawing groups can enhance the solubility of the polymers in organic solvents, which is a significant advantage for processing and fabrication. chemimpex.com Furthermore, they contribute to the rigidity and thermal stability of the polymer backbone, making these materials suitable for high-performance applications. While specific examples of polymers derived solely for their bulk mechanical properties are still emerging in publicly available research, the compound's utility in creating polymers for electronic applications is well-documented.

In the field of liquid crystals, the rigid and rod-like structure of the 3,5-bis(trifluoromethyl)phenyl group makes it a candidate for incorporation into mesogenic (liquid crystal-forming) molecules. The strong dipole moment and the potential for specific intermolecular interactions introduced by the CF3 groups could influence the phase behavior and electro-optical properties of liquid crystal materials. chemimpex.com Although detailed studies focusing exclusively on liquid crystals containing this specific acid are not extensively reported, its structural motifs are of significant interest to the field.

Organic Electronics and Semiconductor Research (e.g., OLEDs)

One of the most significant contributions of this compound in materials science has been in the realm of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). chemimpex.com In this context, it is a key precursor for synthesizing triarylborane compounds, which are powerful electron-accepting (n-type) materials. The boron center of these molecules possesses an empty p-orbital, making it electron-deficient and thus an excellent electron acceptor.

The incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety enhances the electron-accepting nature of the triarylborane due to the strong electron-withdrawing inductive effect of the two CF3 groups. This allows for fine-tuning of the electronic properties of the resulting materials, which can be used as electron transporters or as emissive components in OLED devices. Research has shown that triarylborane-based materials are crucial for improving the efficiency and stability of OLEDs.

For instance, thermally activated delayed fluorescence (TADF) emitters based on triarylboron compounds with perfluoro substituents have been developed. In one study, an OLED device using a CF3-substituted emitter demonstrated exceptional performance.

Table 1: Performance of an OLED Device with a CF3-Substituted Emitter

| Metric | Value |

|---|---|

| Maximum External Quantum Efficiency (EQE) | 29.9% |

| Turn-on Voltage | 2.35 V |

| Maximum Power Efficiency (PE) | 123.9 lm W⁻¹ |

| PE at 100 cd m⁻² | 118.7 lm W⁻¹ |

This table presents performance data for a high-efficiency OLED incorporating a triarylboron-based TADF emitter with perfluoro substituents, showcasing the impact of fluorination on device efficiency. rsc.org

These results highlight the critical role that the fluorinated phenylboronic acid precursor plays in achieving high-efficiency, low-voltage OLEDs.

Development of Fluorinated Materials with Enhanced Stability

The presence of trifluoromethyl groups in this compound is a key factor in the development of fluorinated materials with superior stability. The C-F bond is one of the strongest single bonds in organic chemistry, and its presence in high density within a material significantly enhances its resistance to thermal degradation and chemical attack. chemimpex.com

When this boronic acid is used as a building block in polymers, coatings, or other materials, it imparts a number of stability-enhancing characteristics:

Thermal Stability: The high energy of the C-F bonds means that materials require more energy to decompose at elevated temperatures. Polymers incorporating the bis(trifluoromethyl)phenyl moiety often exhibit higher glass transition temperatures and decomposition temperatures.

Chemical Inertness: The fluorine atoms create a protective "sheath" around the molecule, shielding the more reactive C-H and C-C bonds from attack by chemicals, including strong acids and bases.

Oxidative Stability: The electron-withdrawing nature of the CF3 groups makes the aromatic ring less susceptible to oxidation, which is a critical advantage for materials used in electronic devices that operate in the presence of air and moisture.

This enhanced stability is evident in the performance of the OLED materials discussed previously, which must endure electrical stress and ambient conditions without rapid degradation. chemimpex.com The use of this compound is therefore a key strategy for creating robust, long-lasting materials for demanding applications.

Functionalization of Graphitic Materials

Recent research has demonstrated a novel application for phenylboronic acids, including those with trifluoromethyl substituents, in the functionalization of graphitic materials like multi-layer graphene (MLG). Covalent functionalization—the process of attaching molecules to the surface of graphene—is crucial for tuning its properties and making it compatible with other materials, such as polymer matrices in composites.

Traditionally, this has been achieved using diazonium salts, which are effective but can be hazardous and explosive. A safer and more convenient alternative has been developed using aryl boronic acids. In this method, an oxidizing agent is used to generate aryl radicals from the boronic acid, which then covalently bond to the graphitic surface.

A study specifically utilized 4-(trifluoromethyl)phenyl boronic acid to successfully functionalize MLG. This approach was confirmed through various analytical techniques, including X-ray Photoelectron Spectroscopy (XPS) and Raman Spectroscopy, which showed evidence of covalent attachment of the trifluoromethylphenyl groups to the graphitic material. This method provides a significant safety improvement over the diazonium route while still achieving the desired functionalization. While this study did not use the 3,5-bis(trifluoromethyl) derivative, it establishes a clear precedent for the use of trifluoromethyl-substituted phenylboronic acids in this application. The principles are directly transferable, suggesting that this compound could be used to introduce a higher density of fluorine onto graphitic surfaces, potentially imparting enhanced hydrophobicity and stability.

Electrolyte Additives in Lithium-Ion Batteries

The quest for safer, longer-lasting, and higher-energy-density lithium-ion batteries has led to extensive research into electrolyte formulations. Boron-based compounds, including boronic acids and their derivatives, have emerged as promising electrolyte additives. These additives can help to form a stable solid electrolyte interphase (SEI) on the surface of the battery's electrodes, which is critical for preventing electrolyte decomposition and ensuring long cycle life.

The inclusion of fluorine in these additives is particularly beneficial. Fluorinated compounds can improve the thermal stability of the electrolyte and help to create a robust, LiF-rich SEI layer, which has been shown to enhance battery performance, especially at high voltages.

While direct studies on the use of this compound itself as an additive are not widely published, a closely related derivative highlights its potential. A patent for electrolyte formulations for lithium-ion batteries discloses the use of 4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane as an additive to improve high-temperature stability. This compound is a boronate ester, which can be readily synthesized from a trifluoromethyl-substituted phenylboronic acid. This demonstrates that the core chemical structure of a fluorinated phenylboronic acid is valuable for creating effective electrolyte additives that contribute to the stability and performance of lithium-ion batteries. The general class of boronic acids has been noted for their ability to stabilize electrolytes and reduce interfacial resistance in batteries.

Advanced Characterization and Computational Studies

Spectroscopic Analysis (FT-IR, NMR, XPS)

Spectroscopic methods are crucial for elucidating the structural and electronic characteristics of 3,5-bis(trifluoromethyl)phenylboronic acid.

Vibrational Spectra and Band Assignments

The Fourier-transform infrared (FT-IR) spectrum of this compound has been recorded in the solid phase (KBr pellet) in the range of 4000-400 cm⁻¹ ijltet.orgresearchgate.net. The vibrational frequencies obtained experimentally have been compared with those calculated using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level, showing good agreement ijltet.orgresearchgate.net.

A strong band observed in the IR spectrum at 3357 cm⁻¹ is assigned to the O-H stretching vibration, indicating a red shift compared to the typical hydroxyl stretching region around 3500 cm⁻¹. This shift is suggestive of intermolecular interactions in the solid state. The corresponding calculated value for this vibration is 3689 cm⁻¹ ijltet.org.

The C-F stretching vibrations are prominent in the spectrum. A strong band at 1057 cm⁻¹ is specifically attributed to the C-F stretching mode, which aligns well with the calculated value of 1050 cm⁻¹ ijltet.org. The broader region between 1360-1000 cm⁻¹ also contains bands corresponding to C-F stretching vibrations ijltet.org.

Table 1: Selected FT-IR Vibrational Frequencies and Assignments for this compound

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| 3357 | 3689 | O-H Stretching |

Data sourced from spectral analysis and DFT studies ijltet.org.

¹⁹F NMR for Structural and Electronic Information

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing fluorinated organic compounds. The chemical shift, signal intensity, and coupling constants in ¹⁹F NMR provide detailed information about the chemical environment of the fluorine atoms. For this compound, the two trifluoromethyl (CF₃) groups are chemically equivalent due to the molecule's symmetry. Therefore, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of the electronic effects of the boronic acid group and the aromatic ring on the CF₃ groups. However, specific experimental ¹⁹F NMR data for this compound were not available in the reviewed literature.

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the molecular properties of this compound in detail. These calculations were performed using the B3LYP functional with the 6-311G(d,p) basis set ijltet.orgresearchgate.net.

Optimized Geometry and Vibrational Frequencies

DFT calculations provide the optimized molecular geometry in the ground state. The calculations for this compound show that the presence of the boronic acid group influences the bond lengths of the phenyl ring; for instance, the C2-C3 bond length is calculated to be 1.413 Å ijltet.org. An increase in the bond length of C4-H8 to 1.086 Å suggests the presence of intramolecular hydrogen bonding ijltet.org. Furthermore, a shortening of the endocyclic angle C2-C3-C4 (118°) and an increase in the exocyclic angle C2-C3-B10 (122.3°) are observed, resulting from charge transfer interactions between the phenyl ring and the boronic acid group ijltet.org.

HOMO-LUMO Energy Gap and Charge Transfer Analysis

The frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are crucial for understanding the electronic properties and reactivity of a molecule. DFT calculations determined the HOMO and LUMO energies for this compound to be -0.357 eV and -0.192 eV, respectively ijltet.org.

This results in a small HOMO-LUMO energy gap (ΔE) of 0.165 eV ijltet.org. A small energy gap indicates that charge transfer can readily occur within the molecule, which is a key factor in its reactivity and nonlinear optical (NLO) activity ijltet.org. The electron-withdrawing nature of the two trifluoromethyl groups lowers the energy levels of both the HOMO and LUMO.

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | -0.357 |

| LUMO | -0.192 |

Data sourced from DFT calculations ijltet.org.

Natural Bond Orbital (NBO) Analysis for Stability

Natural Bond Orbital (NBO) analysis provides insight into intramolecular bonding and stabilization interactions. This analysis reveals hyperconjugative interactions, which result from charge delocalization from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis type (acceptor) NBOs. These interactions stabilize the molecule ijltet.org.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kJ/mol) |

|---|---|---|

| σ(C1-C2) | σ*(C1-C6) | 15.22 |

Data represents key intramolecular interactions and their stabilization energies from NBO analysis ijltet.org.

Molecular Docking and Interaction Studies

Detailed molecular docking and specific interaction studies for this compound are not extensively available in the public domain based on current scientific literature. While computational methods are frequently employed to predict the binding affinity and interaction patterns of small molecules with biological targets, specific research focusing solely on the molecular docking of this compound is not prominently reported.

General principles of molecular docking for phenylboronic acids involve the simulation of their binding to the active sites of proteins. These studies typically predict the binding orientation, calculate binding energies, and identify key interactions such as hydrogen bonds, hydrophobic interactions, and covalent bonds formed by the boronic acid group.

For related phenylboronic acid derivatives, docking studies have been conducted to explore their inhibitory potential against various enzymes. For instance, studies on other substituted phenylboronic acids have investigated their interactions with targets like β-lactamases and leucyl-tRNA synthetase (LeuRS) from Escherichia coli nih.govnih.gov. These analyses provide insights into how the phenylboronic acid scaffold can interact with amino acid residues in an enzyme's active site. However, direct extrapolation of these findings to this compound requires specific computational studies on this compound.

Computational studies, such as Density Functional Theory (DFT), have been applied to derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety to understand their molecular electrostatic potential and frontier molecular orbitals (HOMO-LUMO), which can provide insights into their reactivity and potential for intermolecular interactions. For example, in a study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the LUMO was primarily located over the 3,5-bis(trifluoromethyl)phenyl group, suggesting its role in the molecule's electronic properties.

Due to the lack of specific published research on the molecular docking of this compound, a data table detailing its binding energies and specific interactions with biological targets cannot be provided at this time. Further in silico research is required to elucidate the specific binding modes and interaction profiles of this compound with various protein targets.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems

The structural framework of 3,5-bis(trifluoromethyl)phenylboronic acid serves as a valuable platform for designing next-generation catalysts. Research is moving towards creating more complex and highly active catalytic systems. One promising area is the development of "frustrated Lewis pairs" (FLPs). For instance, Tris[3,5-bis(trifluoromethyl)phenyl]borane, a derivative of the parent boronic acid, has been synthesized and, when combined with a bulky Lewis base, forms an FLP capable of activating molecular hydrogen (H₂). acs.orgrsc.org This opens possibilities for new metal-free hydrogenation catalysts.

Furthermore, the 3,5-bis(trifluoromethyl)phenyl motif is considered a "privileged" structure in organocatalysis. jst.go.jp Its incorporation into molecules like N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has led to highly effective hydrogen-bond-donating catalysts that can activate and stabilize substrates in a variety of organic transformations. jst.go.jp Future work will likely focus on integrating this motif into other classes of organocatalysts to exploit its potent electronic effects.

Exploration of New Applications in Chemical Biology and Sensing

The ability of boronic acids to reversibly bind with cis-diols forms the basis of their expanding application in chemical biology and biosensing. nih.gov This interaction is being exploited to design sophisticated sensors for biologically crucial molecules like sugars, glycoproteins, and ribonucleic acids. nih.govnih.gov The strong Lewis acidity of this compound makes it a particularly attractive candidate for creating highly sensitive detection systems for medical diagnostics and environmental monitoring. nih.gov

Another significant research direction is its use as a key building block in medicinal chemistry. The 3,5-bis(trifluoromethyl)phenyl group is present in several drugs and is known to enhance pharmacokinetic properties. tcichemicals.com Recent studies have demonstrated that pyrazole (B372694) derivatives synthesized using this boronic acid show potent activity against drug-resistant bacteria, including methicillin-resistant S. aureus (MRSA). google.comnih.gov Future research will likely explore the synthesis of new libraries of compounds based on this scaffold to discover novel therapeutics for infectious diseases and cancer. nih.govtcichemicals.com

Advanced Materials with Tailored Properties

The incorporation of this compound into polymers and other materials is a burgeoning field. The trifluoromethyl groups impart unique characteristics, such as enhanced thermal and chemical stability, making it a valuable component for high-performance materials. nih.gov Emerging applications include the development of specialized polymers, liquid crystals, and organic semiconductors for use in devices like Organic Light Emitting Diodes (OLEDs). nih.gov The boronic acid functionality itself can be used to create dynamic covalent networks, leading to self-healing materials or recyclable thermosets known as vitrimers. nih.gov

Computational Design and Predictive Modeling

Computational chemistry is becoming an indispensable tool for accelerating the development of new applications for this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), are being used to predict the compound's geometric and electronic properties. ijltet.org A specific DFT study on this compound using the B3LYP/6-311G(d,p) basis set has been performed to analyze its optimized geometry, vibrational frequencies, and nonlinear optical (NLO) properties. ijltet.org

Such computational models help in understanding reaction mechanisms and catalyst behavior at a molecular level. acs.orgacs.org For example, DFT studies can elucidate the hydrogen-bonding interactions that govern its catalytic activity, allowing for the rational design of more efficient catalysts. acs.org Machine learning algorithms are also being paired with DFT calculations to create design guidelines for new boronic acid derivatives with specific targeted functions. jst.go.jp

Interactive Data Table: Computational Study Parameters

This table summarizes the computational methods used in a study of this compound.

| Parameter | Value/Method | Source |

| Software | Gaussian 09 | ijltet.org |

| Method | Density Functional Theory (DFT) | ijltet.org |

| Functional | B3LYP | ijltet.org |

| Basis Set | 6-311G(d,p) | ijltet.org |

| Calculated Property | HOMO-LUMO Energy Gap | ijltet.org |

| Calculated Property | Optimized Geometry | ijltet.org |

| Calculated Property | Vibrational Wavenumber | ijltet.org |

Strategies for Catalyst Recovery and Reusability

To enhance the sustainability and economic viability of processes using boronic acid catalysts, significant effort is being directed towards developing effective recovery and reuse strategies. One of the most promising approaches is the "fluorous phase" technique. acs.org By attaching a perfluoroalkyl chain to the boronic acid, such as in 3,5-bis(perfluorodecyl)phenylboronic acid, the catalyst becomes soluble in fluorous solvents but not in common organic solvents. acs.org This allows for its simple separation from the reaction mixture via fluorous solid-phase extraction and subsequent reuse, with studies showing minimal loss of activity over multiple cycles. acs.orgrsc.orgnih.gov

Other strategies include immobilizing the catalyst on a solid support. researchgate.net Materials such as polystyrene, silica, or hydroxyapatite (B223615) can serve as carriers, creating a heterogeneous catalyst that can be easily filtered out of the reaction medium. nih.govresearchgate.net These approaches not only simplify product purification but also reduce chemical waste, aligning with the principles of green chemistry.

Interactive Data Table: Catalyst Reusability

This table presents findings on the reusability of a fluorous-tagged boronic acid catalyst.

| Catalyst System | Recovery Method | Number of Cycles | Outcome | Source |

| Fluorous Boronic Acid | Fluorous Solid-Phase Extraction | 4 | Minimal decline in catalytic activity | acs.orgrsc.orgnih.gov |

| Hydroxyapatite Supported Palladium | Filtration | 10 | Negligible drop in activity | researchgate.net |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,5-bis(trifluoromethyl)phenylboronic acid, and how do they influence its reactivity?

- Answer: The compound has a molecular formula of C₈H₅BF₆O₂ (257.93 g/mol) and a melting point of 219–221°C . The trifluoromethyl groups enhance its Lewis acidity and electron-withdrawing effects, lowering its pKa to 7.2, which improves its efficiency in aqueous-phase Suzuki-Miyaura couplings compared to less acidic analogs (e.g., phenylboronic acid, pKa 8.9) . These properties make it particularly effective in cross-coupling reactions under mild conditions.

Q. What are the standard methods for characterizing this compound in synthetic workflows?

- Answer: Characterization typically employs multinuclear NMR (¹H, ¹¹B, ¹⁹F) to confirm boron coordination and trifluoromethyl group integrity . Mass spectrometry and X-ray diffraction (XRD) are used to verify molecular weight and crystal structure . Purity assessment via HPLC or melting point analysis is critical, as commercial samples may vary (e.g., 97–98% purity from suppliers like Wako Pure Chemical Industries and Combi-Blocks) .

Q. How is this boronic acid utilized in Suzuki-Miyaura cross-coupling reactions?

- Answer: It serves as an arylboron partner in Pd-catalyzed couplings with aryl halides. A typical protocol involves Pd(PPh₃)₄ (1–5 mol%), a base (e.g., Na₂CO₃), and a solvent system like THF/H₂O at 60–100°C . The electron-withdrawing trifluoromethyl groups accelerate transmetallation, enabling efficient biaryl bond formation even with deactivated aryl halides .

Advanced Research Questions

Q. What strategies optimize the catalytic activity of this compound in co-catalyzed reactions?

- Answer: Co-catalytic systems with Brønsted acids (e.g., benzoic acid) enhance reactivity in non-polar solvents like heptane. For example, 20 mol% boronic acid and 20 mol% benzoic acid at 80–100°C facilitate the synthesis of 2H-chromenes via activation of α,β-unsaturated carbonyls . The trifluoromethyl groups stabilize intermediates through inductive effects, while the Brønsted acid protonates leaving groups, lowering activation energy .

Q. How do solvent and Lewis acidity interplay in reactions involving this boronic acid?

- Answer: Solvent polarity modulates Lewis acidity. In chloroform, the compound exhibits higher effective acidity (Gutmann-Beckett acceptor number: ~80) compared to acetone (~65), enabling selective activation of substrates in frustrated Lewis pair (FLP) systems . Computational studies (DFT) suggest solvation free energy in water (−15.2 kcal/mol) stabilizes boronate intermediates, critical for aqueous-phase reactions .

Q. What mechanistic insights explain its role in small-molecule activation?

- Answer: In FLP catalysis, the boronic acid’s vacant p-orbital interacts with Lewis basic substrates (e.g., CO₂ or H₂), while the trifluoromethyl groups prevent steric hindrance. For example, tris(3,5-difluorophenyl)borane analogs activate H₂ heterolytically, forming [B–H⁻][H⁺] pairs, a mechanism inferred via isotopic labeling and kinetic studies .

Q. How do spectroscopic techniques resolve contradictions in reported reactivity data?